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molecular formula C16H24 B8525984 1,1,2,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 82881-97-8

1,1,2,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8525984
M. Wt: 216.36 g/mol
InChI Key: JGTDUPLMYSGPMX-UHFFFAOYSA-N
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Patent
US04767882

Procedure details

To a suspension of lithium aluminum hydride (6.5 g; 0.171 mol) in tetrahydrofuran in a nitrogen atmosphere, a solution of 2-chloromethyl-1,1,4,4,6-pentamethyl1,2,3,4-tetrahydronaphthalene (40.9 g; 0.163 mol) in tetrahydrofuran was added dropwise, and the resultant mixture was stirred at 70° C. for 15 hours. The reaction mixture was treated with aqueous tetrahydrofuran, dilute hydrochloric acid was added thereto, and the resultant mixture was extracted with n-hexane. The extract was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to give 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (31.6 g; 0.144 mol; 88%). B.P., 78° C./1.2 mmHg. M.P., 35°-36° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-chloromethyl-1,1,4,4,6-pentamethyl1,2,3,4-tetrahydronaphthalene
Quantity
40.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl[CH2:8][CH:9]1[CH2:18][C:17]([CH3:20])([CH3:19])[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([CH3:21])[CH:15]=2)[C:10]1([CH3:23])[CH3:22].Cl>O1CCCC1>[CH3:22][C:10]1([CH3:23])[C:11]2[C:16](=[CH:15][C:14]([CH3:21])=[CH:13][CH:12]=2)[C:17]([CH3:20])([CH3:19])[CH2:18][CH:9]1[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2-chloromethyl-1,1,4,4,6-pentamethyl1,2,3,4-tetrahydronaphthalene
Quantity
40.9 g
Type
reactant
Smiles
ClCC1C(C2=CC=C(C=C2C(C1)(C)C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with n-hexane
WASH
Type
WASH
Details
The extract was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CC(C2=CC(=CC=C12)C)(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.144 mol
AMOUNT: MASS 31.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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